molecular formula C9H11NO3 B1590095 Methyl 3-amino-2-methoxybenzoate CAS No. 5129-25-9

Methyl 3-amino-2-methoxybenzoate

Cat. No. B1590095
CAS RN: 5129-25-9
M. Wt: 181.19 g/mol
InChI Key: MHHWLOGSLYQTTL-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Intermediates : Methyl 3-amino-2-methoxybenzoate serves as an intermediate in the synthesis of various chemicals. For instance, it is used in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through methylation, thiocyanation, ethylation, and oxidation processes (Wang Yu, 2008). Additionally, it is involved in the industrial synthesis of metoclopramide (M. Murakami et al., 1971).

  • Antimitotic Agents : Methyl 3-amino-2-methoxybenzoate derivatives have been synthesized and evaluated as antimitotic agents and tubulin inhibitors. Compounds like 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole have shown potent antiproliferative effects (R. Romagnoli et al., 2008).

  • Thermochemical Properties : Research on methyl 2- and 4-methoxybenzoates, closely related to methyl 3-amino-2-methoxybenzoate, provides insights into their structural and thermochemical properties. These findings are vital for understanding the chemical behavior of such compounds (H. Flores et al., 2019).

  • Photostabilizer Role : Compounds like methyl 2-methoxybenzoate, closely related to methyl 3-amino-2-methoxybenzoate, have been studied for their role in generating and quenching singlet molecular oxygen, important for understanding their potential as photostabilizers in various applications (A. Soltermann et al., 1995).

Biological Applications

  • Antimicrobial and Molluscicidal Activity : Derivatives of methyl 3-amino-2-methoxybenzoate have shown significant biological activities, such as antimicrobial and molluscicidal properties, as evidenced in compounds isolated from Piper aduncum leaves (J. Orjala et al., 1993).

  • Biological Metabolism Studies : Studies on the biotransformation of veratric acid (a human metabolite of mebeverine) have used derivatives of methyl 3-amino-2-methoxybenzoate to understand metabolic pathways in models like the incubated hen’s egg (L. Kiep et al., 2014).

  • Antibacterial Activity : Schiff base ligands derived from amino-methylated versions of methyl 3-amino-2-methoxybenzoate have demonstrated antibacterial activity against various pathogenic strains, highlighting their potential in medical applications (Z. Chohan et al., 2003).

properties

IUPAC Name

methyl 3-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWLOGSLYQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537374
Record name Methyl 3-amino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-methoxybenzoate

CAS RN

5129-25-9
Record name Methyl 3-amino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methoxy-3-nitrobenzoate (28.4 g, 134 mmol) in MeOH (150 mL) was added Raney Ni (3 g). The mixture was stirred under H2 atmosphere (50 psi/25° C.) for 3.5 h. The catalyst was filtered, and the filtrate was concentrated under the reduced pressure to dryness to give the crude product, which was purified by recrystallization in EtOAc to afford the title compound of Step C, methyl 3-amino-2-methoxybenzoate (23.5 g, 96.4% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.80-6.93 (m, 3H), 5.10-5.25 (br, 2H), 3.78 (s, 3H), 3.67 (s, 3H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Sun, C Ren, Y Wei, B Qin, H Zeng - scholar.archive.org
… The reaction mixture was stirred for at least 15 min then a solution of methyl 3-amino-2-methoxybenzoate dissolved in CH2Cl2 (30 mL) was added. The reaction mixture was allowed to …
Number of citations: 0 scholar.archive.org
F XIAO - 2009 - core.ac.uk
The primary aim of this thesis is to establish the folding patterns that may be seen in a series of pyridine-based crescent aromatic γ-peptides. By appending these conformationally …
Number of citations: 2 core.ac.uk
AEW Sarhan, T Kijima, T Izumi - Journal of organometallic chemistry, 2003 - Elsevier
… )-1′-(3-formyl-5-methoxyphenyl)ferrocene (11) was synthesized according to Gomberg's arylation of ferrocene with diazonium salt of the methyl 3-amino-2-methoxybenzoate to afford …
Number of citations: 9 www.sciencedirect.com

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